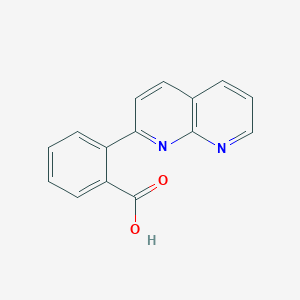

2-(1,8-Naphthyridin-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,8-naphthyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFCCAHDCEFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375556 | |

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178617-49-7 | |

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,8 Naphthyridin 2 Yl Benzoic Acid and Its Precursors

Established Synthetic Routes to the 1,8-Naphthyridine (B1210474) Moiety

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic protocols for its creation. tandfonline.comresearchgate.net

The Friedlander synthesis is arguably the most common and straightforward method for constructing the 1,8-naphthyridine core. nih.gov This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. connectjournals.com For 1,8-naphthyridines, the typical starting material is 2-aminonicotinaldehyde. connectjournals.comasianpubs.org

While classic Friedlander reactions often require harsh conditions, significant research has focused on developing more efficient and environmentally benign protocols. nih.govekb.eg Modern variations have employed a range of catalysts and conditions to improve yields and simplify procedures. connectjournals.com For instance, the reaction can be catalyzed by CeCl₃·7H₂O under solvent-free grinding conditions, offering high yields in short reaction times. connectjournals.com Other approaches utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation, which also provides a rapid and efficient synthesis.

Recent advancements have focused on green chemistry principles. An inexpensive and biocompatible ionic liquid, choline hydroxide (B78521), has been used as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, avoiding hazardous organic solvents and metal catalysts. nih.govacs.org Similarly, other basic ionic liquids have been used as both the catalyst and the reaction medium under solvent-free conditions. nih.gov

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Choline Hydroxide | Aqueous medium | Metal-free, non-toxic, water-soluble, gram-scale synthesis | nih.gov |

| CeCl₃·7H₂O | Solvent-free, grinding, room temperature | Operational simplicity, high yields, avoids hazardous acids/bases | connectjournals.com |

| DABCO | Solvent-free, microwave irradiation | Reduces reaction time, avoids pollution, high yields | |

| Basic Ionic Liquids (e.g., [Bmmim][Im]) | Solvent-free, 80 °C | Reusable catalyst, environmentally friendly | nih.gov |

| Potassium Hydroxide | Ethanol/Water, 70-75 °C | Classic, well-established base catalysis | researchgate.net |

Beyond the Friedlander approach, several other named reactions, traditionally used for quinoline synthesis, have been adapted for forming the 1,8-naphthyridine ring system. These methods provide access to a variety of substituted naphthyridine scaffolds. nih.govekb.eg

Gould-Jacobs Reaction : This method involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield a 4-oxo-1,8-naphthyridine-3-carboxylate product. ekb.eg

Pfitzinger-Borsche Reaction : This reaction can produce 1,8-naphthyridine-4-carboxylic acids by reacting 7-azaisatin with α-methylene carbonyl compounds under basic conditions. ekb.eg

Combes and Skraup Reactions : These are also classical methods that have been applied to naphthyridine synthesis. nih.gov

Domino Reactions : More complex, multi-step one-pot syntheses, such as domino aminyl/Michael-type reactions, have been developed for creating novel 1,2-disubstituted naphthyridinones. uni-rostock.de

These diverse cyclization strategies allow for the introduction of a wide range of functional groups onto the naphthyridine core, which is essential for tuning the final compound's properties. researchgate.net

Palladium catalysis plays a crucial role in modern organic synthesis, including the formation and functionalization of heterocyclic systems like 1,8-naphthyridine. Palladium(II) complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and used as effective catalysts. researchgate.netrsc.org These catalysts have been successfully employed in one-pot syntheses of other complex heterocycles, demonstrating their potential for constructing substituted naphthyridines through similar carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net While direct palladium-catalyzed cyclizations to form the naphthyridine core are less common than the Friedlander reaction, palladium is essential for the cross-coupling reactions needed to link the naphthyridine moiety to the benzoic acid fragment in the final steps of synthesizing the target molecule.

Synthesis of Ortho-Functionalized Benzoic Acid Precursors

The second major component required for the synthesis is a benzoic acid derivative that is functionalized at the ortho position. This functionality is critical for the subsequent coupling reaction with the 1,8-naphthyridine unit.

Directing group-assisted C-H activation is a powerful strategy for the site-selective functionalization of aromatic rings. researchgate.net The carboxylate group of benzoic acid is an effective directing group for introducing substituents at the ortho position. researchgate.netorganic-chemistry.org

Several transition metal-catalyzed reactions have been developed for this purpose:

Directed Ortho-Metalation (DoM) : Unprotected benzoic acids can be selectively deprotonated at the position ortho to the carboxylate group using strong bases like s-BuLi/TMEDA. The resulting organometallic intermediate can then react with various electrophiles to install a desired functional group. organic-chemistry.org

Ruthenium-Catalyzed C-H Arylation : Ruthenium-phosphine catalysts can be used for the ortho-C-H arylation of benzoic acids using arylthianthrenium salts as the aryl source. researchgate.net

Iridium-Catalyzed C-H Halogenation : Simple iridium complexes can catalyze the ortho-selective iodination of a wide variety of benzoic acids under mild conditions, providing a valuable halogen handle for subsequent cross-coupling reactions. acs.org

| Method | Catalyst/Reagent | Functional Group Introduced | Key Features | Reference |

|---|---|---|---|---|

| Directed Ortho-Metalation | s-BuLi/TMEDA | Various (via electrophiles) | Regioselective deprotonation | organic-chemistry.org |

| C-H Arylation | Ruthenium-phosphine complexes | Aryl | Uses arylthianthrenium salts | researchgate.net |

| C-H Allylation | [Ru(p-cymene)Cl₂]₂ | Allyl | Regiospecific, mild conditions (50 °C) | nih.gov |

| C-H Iodination | Iridium complexes | Iodo | Extraordinarily mild conditions, no base needed | acs.org |

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.ukfiveable.me In the context of synthesizing benzoic acid precursors, a key FGI is the oxidation of a benzylic position. Alkyl arenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. imperial.ac.uksolubilityofthings.com This allows for the synthesis to begin with a more readily available substituted toluene derivative, with the carboxylic acid functionality being introduced at a later stage.

Another important set of interconversions involves the carboxylic acid group itself. For example, a carboxylic acid can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ub.edu This activated intermediate is more reactive and can participate in a wider range of coupling reactions.

Reactivity and Mechanistic Studies of 2 1,8 Naphthyridin 2 Yl Benzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, and can undergo decarboxylation under specific conditions.

Esterification Reactions and Ester Hydrolysis

The carboxylic acid moiety of 2-(1,8-naphthyridin-2-yl)benzoic acid can be converted to its corresponding esters through standard esterification protocols. Acid-catalyzed esterification, commonly known as Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a typical method. Alternatively, reactions with alkyl halides under basic conditions or the use of coupling agents can also yield the desired ester products. For instance, the esterification of anthranilic acid, a structural analogue, to methyl anthranilate is achieved using acid catalysis researchgate.net.

The reverse reaction, the hydrolysis of these esters back to the parent carboxylic acid, can be accomplished under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) in an aqueous or mixed aqueous-alcoholic solvent, is a common and efficient method for cleaving the ester bond to yield the carboxylate salt, which upon acidification, provides the carboxylic acid rsc.org. The kinetics and mechanisms of ester hydrolysis are influenced by both electronic and steric effects within the molecule rdd.edu.iq.

Amidation and Derivatization to Amides

The carboxylic acid group is readily converted into a wide range of amide derivatives. Standard peptide coupling reagents are highly effective for this transformation. In a relevant study, a series of 2-substituted-1,8-naphthyridine derivatives were synthesized from the corresponding benzoic acid precursor. The reaction involved treating the acid with various primary or secondary amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reactions typically proceed at room temperature in solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), affording the desired amide products in good yields matilda.science.

The scope of this transformation is broad, allowing for the introduction of diverse functionalities by varying the amine component. The reaction conditions are generally mild and tolerate a range of functional groups on the amine reactant matilda.science.

| Starting Acid | Amine (R-NH2) | Coupling Agents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 3-((4-(1,8-naphthyridin-2-yl)phenoxy)methyl)benzoic acid | Various amines | EDC.HCl, DMAP | THF, DMF | Room Temp, 16h | Corresponding Amides |

Data derived from a study on the synthesis of 2-substituted-1,8-naphthyridine derivatives matilda.science.

Decarboxylation Pathways and Conditions

The decarboxylation of aryl carboxylic acids, which involves the removal of the carboxylic acid group and its replacement with a hydrogen atom, is a challenging transformation that typically requires harsh reaction conditions. Conventional thermal decarboxylation often necessitates high temperatures and the presence of activating ortho-substituents nih.gov.

More recent methods have been developed for the decarboxylation of benzoic acids under milder conditions. These can include transition-metal-catalyzed processes or radical-based methods. For example, a tandem process involving Ir-catalyzed C-H amidation of benzoic acids can be followed by a palladium or copper-catalyzed protodecarboxylation step wikipedia.org. Another approach involves oxidative decarboxylation induced by peroxyl radicals, where the reaction is dependent on temperature and the concentration of the radical initiator libretexts.org. However, the direct decarboxylation of this compound has not been extensively reported, and the feasibility of this reaction would depend on the specific conditions employed and the stability of the naphthyridine ring under those conditions.

Chemical Reactivity at the 1,8-Naphthyridine (B1210474) Core

The 1,8-naphthyridine ring system is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and reduction, while generally being deactivated towards electrophilic substitution.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, the 1,8-naphthyridine core is strongly deactivated towards electrophilic aromatic substitution (EAS) masterorganicchemistry.comlibretexts.org. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene (B151609) and other electron-rich aromatic systems, would require forcing conditions and are expected to proceed slowly, if at all. If substitution were to occur, it would likely be directed to the 3- or 6-positions (meta to the nitrogen atoms), which are the least deactivated positions. However, the presence of the benzoic acid substituent at the 2-position would further complicate the regioselectivity.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the 1,8-naphthyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring nih.govacs.org. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor ring carbon, forming a stable Meisenheimer-like intermediate, followed by the expulsion of the leaving group acs.org. Positions ortho and para to the ring nitrogens (e.g., C2, C4, C5, C7) are particularly activated for nucleophilic attack. For this compound, introducing a leaving group (like a halogen) at the C7 position, for example, would enable the introduction of various nucleophiles at that site.

Hydrogenation and Reduction of the Naphthyridine Heterocycle

The 1,8-naphthyridine core can be selectively reduced to the corresponding tetrahydro-1,8-naphthyridine derivative. This transformation is valuable for accessing saturated heterocyclic scaffolds.

Transfer Hydrogenation: An iridium-catalyzed transfer hydrogenation has been developed for aryl-1,8-naphthyridines. This method uses indolines as the hydrogen source and proceeds without the need for high-pressure hydrogen gas. The reaction selectively reduces one of the pyridine (B92270) rings of the naphthyridine core, yielding the 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) product. The reaction is influenced by substituents on the aryl ring, with electron-withdrawing groups generally leading to higher yields.

Catalytic Hydrogenation: Switchable and ring-selective hydrogenation of naphthyridine isomers can be achieved using different transition metal catalysts. For 1,8-naphthyridine substrates, ruthenium-based homogeneous catalysts and palladium-based heterogeneous catalysts can offer different selectivity, allowing for the targeted reduction of one of the two pyridine rings. Under ruthenium-catalyzed conditions, hydrogenation of a substituted 1,8-naphthyridine primarily occurs at the more electron-rich ring. These methods provide a powerful tool for the controlled reduction of the naphthyridine heterocycle.

| Substrate | Catalyst System | Hydrogen Source | Product | Key Feature |

|---|---|---|---|---|

| Aryl-1,8-naphthyridines | Iridium complex | Indolines | Tetrahydro-1,8-naphthyridines | Transfer hydrogenation, no H2 gas |

| Substituted 1,8-naphthyridines | [Ru(p-cymene)I2]2 | H2 gas | Selectively reduced Tetrahydro-1,8-naphthyridines | Homogeneous catalysis, ring-selective |

| Substituted 1,8-naphthyridines | Pd/C | H2 gas | Selectively reduced Tetrahydro-1,8-naphthyridines | Heterogeneous catalysis, offers alternative selectivity |

Data summarized from studies on the reduction of the 1,8-naphthyridine core.

Functionalization and Derivatization of Naphthyridine Nitrogen Atoms

In principle, the lone pair of electrons on each nitrogen atom of the 1,8-naphthyridine ring system allows for reactions with various electrophiles. Potential functionalization reactions could include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents would be expected to yield mono- or di-alkylated products. The relative reactivity of the two nitrogen atoms would influence the product distribution.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), could lead to the formation of the corresponding N-oxides. The electronic environment of each nitrogen would dictate the regioselectivity of this transformation.

Quaternization: Reaction with an excess of a reactive alkylating agent could result in the formation of quaternary ammonium (B1175870) salts.

The presence of the benzoic acid moiety at the 2-position of the naphthyridine ring is expected to influence the reactivity of the adjacent nitrogen atom (N-1) through steric hindrance and electronic effects. The carboxylic acid group, being electron-withdrawing, would decrease the nucleophilicity of the entire heterocyclic system, potentially requiring more forcing reaction conditions for derivatization compared to unsubstituted 1,8-naphthyridine.

Reaction Kinetics and Selectivity in Derivatization

A comprehensive understanding of the reaction kinetics and selectivity in the derivatization of this compound would require dedicated experimental studies. Key factors that would need to be investigated include:

Rate Constants: Determination of the rate constants for reactions such as N-alkylation or N-oxidation under various conditions (temperature, solvent, concentration) would provide quantitative insights into the reactivity of the nitrogen atoms.

Regioselectivity: A critical aspect of the derivatization would be to establish the selectivity of the reaction for the N-1 versus the N-8 position. This selectivity would likely be influenced by a combination of steric and electronic factors. The proximity of the bulky benzoic acid group to the N-1 position might sterically hinder the approach of electrophiles, potentially favoring reaction at the more accessible N-8 position.

Kinetic vs. Thermodynamic Control: Investigating the reaction under different temperature regimes could reveal whether the product distribution is governed by kinetic or thermodynamic control. For instance, a kinetically controlled reaction might favor the less sterically hindered product, while a thermodynamically controlled process could lead to the formation of the more stable isomer.

Without experimental data, a hypothetical data table for the regioselectivity of a generic electrophilic addition cannot be populated with factual information.

Investigations of Reaction Mechanisms using Chemical Probes and Computational Methods

Elucidating the reaction mechanisms for the derivatization of this compound would involve a combination of experimental and computational approaches.

Chemical Probes: The use of chemical probes, such as trapping agents for reactive intermediates, could provide evidence for the proposed reaction pathways. For example, in certain reactions, the formation of radical cations or other transient species could be detected.

Isotopic Labeling: Isotopic labeling studies, for instance, using deuterated reactants or solvents, can help to determine the role of proton transfer steps in the reaction mechanism and to track the fate of specific atoms throughout the transformation.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), would be invaluable for providing a theoretical framework to understand the reactivity and selectivity. Computational studies could be employed to:

Calculate the electron density and electrostatic potential of the molecule to predict the most likely sites for electrophilic attack.

Model the transition state structures and calculate the activation energies for competing reaction pathways to rationalize the observed regioselectivity.

Predict the relative stabilities of the possible products to understand the thermodynamic driving forces of the reaction.

A computational analysis of the proton affinity of the two nitrogen atoms could offer initial insights into their relative basicity and nucleophilicity, which are key factors governing their reactivity towards electrophiles. However, such specific computational studies for this compound are not readily found in the existing literature.

Coordination Chemistry and Metal Complexes of 2 1,8 Naphthyridin 2 Yl Benzoic Acid

Ligand Design Principles and Potential Coordination Modes

The design of 2-(1,8-naphthyridin-2-yl)benzoic acid as a ligand is centered on the strategic placement of its nitrogen and oxygen donor atoms. This arrangement offers the potential for multiple modes of interaction with a single metal center or for bridging multiple metal centers to create extended structures. The interplay between the electronic and steric properties of the ligand, the coordination preferences of the metal ion, and the reaction conditions will ultimately dictate the final architecture of the resulting metal complex.

Carboxylate Coordination (Monodentate, Bidentate, Bridging)

Upon deprotonation, the carboxylic acid group of this compound forms a carboxylate anion, which is a versatile and well-studied coordinating group. It can engage with metal ions in several distinct modes:

Monodentate: One of the carboxylate oxygen atoms can bind to a single metal ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate can coordinate to the same metal ion, forming a stable four-membered chelate ring.

Bidentate Bridging: The carboxylate group can act as a bridge between two metal ions. This is a very common mode in the construction of coordination polymers and MOFs. The bridging can adopt different conformations, such as syn-syn, syn-anti, and anti-anti, which influence the dimensionality and topology of the resulting framework.

The coordination mode of the carboxylate is influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the presence of competing ligands.

Naphthyridine Nitrogen Coordination (Monodentate, Chelating)

The 1,8-naphthyridine (B1210474) moiety contains two nitrogen atoms in a heterocyclic framework, both of which are available for coordination. The potential coordination modes include:

Monodentate: One of the two nitrogen atoms can coordinate to a metal center. This is less common for the 1,8-naphthyridine scaffold compared to its chelating mode.

Bidentate Chelating: The two nitrogen atoms can chelate to a single metal ion, forming a stable five-membered ring. This is a highly favored coordination mode for 1,8-naphthyridine and its derivatives due to the pre-organized arrangement of the nitrogen donors.

The chelation of the 1,8-naphthyridine unit to a metal center can enhance the stability of the resulting complex through the chelate effect.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent or mixture of solvents. Solvothermal or hydrothermal methods are often employed to promote the crystallization of the resulting complexes. Characterization of these potential complexes would rely on a suite of analytical techniques, including single-crystal X-ray diffraction for definitive structural elucidation, infrared (IR) spectroscopy to probe the coordination of the carboxylate and naphthyridine groups, and elemental analysis to confirm the stoichiometry.

Formation of Transition Metal Complexes

Transition metals, with their varied coordination numbers and geometries, are expected to form a wide array of complexes with this compound. For instance, metals like copper(II), zinc(II), and cadmium(II) are known to form stable complexes with both N-heterocyclic and carboxylate ligands. The resulting structures could range from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. The table below provides a hypothetical overview of potential transition metal complexes based on the known coordination chemistry of similar ligands.

| Metal Ion | Potential Formula | Plausible Coordination Modes | Predicted Structural Features |

| Cu(II) | [Cu(L)₂] or [Cu₂(L)₄] | N,N'-chelating and O-monodentate or O,O'-bridging | Mononuclear square planar or dinuclear paddle-wheel structures. |

| Zn(II) | [Zn(L)₂] or {[Zn(L)₂]·solvent}n | N,N'-chelating and O,O'-bridging | Mononuclear tetrahedral complexes or coordination polymers. |

| Cd(II) | {[Cd(L)₂(H₂O)]·solvent}n | N,N'-chelating and O,O'-bridging | One-, two-, or three-dimensional coordination polymers. |

L represents the deprotonated form of this compound.

Exploration of Main Group and Lanthanide Complexes

The coordination chemistry of this compound is not limited to transition metals. Main group elements, particularly those with a propensity to form stable carboxylate complexes, could also be explored. Furthermore, lanthanide ions are particularly interesting candidates for complexation. The 1,8-naphthyridine moiety can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, potentially resulting in complexes with interesting luminescent properties. nih.govmdpi.com The larger ionic radii and higher coordination numbers of lanthanide ions could also lead to the formation of complexes with unique and complex structures. Research into lanthanide complexes with ligands containing both N-heterocyclic and carboxylate functionalities is an active area, suggesting that this compound could be a valuable addition to this class of ligands for the development of novel luminescent materials.

Tuning Coordination Geometries and Oxidation States

The coordination behavior of this compound is intrinsically linked to the versatile nature of its naphthyridine and benzoic acid functional groups. The nitrogen atoms of the 1,8-naphthyridine ring and the oxygen atoms of the carboxylate group provide multiple binding sites, allowing for a range of coordination modes. This versatility enables the formation of metal complexes with diverse geometries and allows for the stabilization of various oxidation states of the coordinated metal ions.

The coordination geometry of the resulting metal complexes can be tuned by several factors. The choice of the metal ion, with its specific ionic radius and preferred coordination number, plays a pivotal role. Additionally, the reaction conditions, such as the solvent system and the presence of ancillary ligands, can influence the final structure of the complex. For instance, the carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of mononuclear, dinuclear, or polynuclear species.

Similarly, the oxidation state of the metal center can be influenced by the electronic properties of the this compound ligand. The nitrogen atoms of the naphthyridine ring are σ-donors and π-acceptors, which can stabilize lower oxidation states of metal ions. Conversely, the carboxylate group is a strong σ-donor, which can stabilize higher oxidation states. This electronic flexibility allows for the synthesis of a wide array of metal complexes with tailored redox properties.

Structural Elucidation of Metal-Ligand Assemblies

The precise characterization of the metal-ligand assemblies formed with this compound is crucial for understanding their properties and potential applications. A combination of analytical techniques is employed to elucidate the structural intricacies of these coordination compounds.

X-ray Crystallographic Analysis of Coordination Compounds

The analysis of X-ray crystal structures of related compounds reveals that the 1,8-naphthyridine unit typically coordinates to the metal center through one or both of its nitrogen atoms. The benzoic acid group, upon deprotonation, can coordinate to the metal ion in various modes, influencing the dimensionality and nuclearity of the resulting complex. These structural insights are fundamental for establishing structure-property relationships.

Spectroscopic Signatures of Metal-Ligand Interactions

In addition to X-ray crystallography, various spectroscopic techniques are employed to probe the interactions between the this compound ligand and the metal ion in solution and in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the carboxylate group. The position of the asymmetric and symmetric stretching vibrations of the COO- group can indicate whether it is acting as a monodentate, bidentate, or bridging ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the ligand and its coordination to a diamagnetic metal ion. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can reveal the binding sites and the symmetry of the complex.

UV-Visible Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes. The appearance of new absorption bands or shifts in the bands of the free ligand upon coordination provides evidence of metal-ligand interactions and can offer insights into the geometry of the complex.

Table 1: Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |

| IR (cm⁻¹) | ν(C=O) ~1700 | νas(COO⁻) ~1600, νs(COO⁻) ~1400 | Deprotonation and coordination of the carboxylate group. |

| ¹H NMR (ppm) | Aromatic protons | Shifted aromatic proton signals | Coordination of the naphthyridine nitrogen atoms to the metal center. |

| UV-Vis (nm) | λmax ~280, 320 | Red or blue shifted λmax, new bands | Metal-to-ligand or ligand-to-metal charge transfer transitions. |

Catalytic Applications of Metal Complexes of this compound

The unique structural and electronic properties of metal complexes derived from this compound make them promising candidates for various catalytic applications. The presence of both a nitrogen-rich naphthyridine moiety and a carboxylate group allows for the creation of robust and versatile catalysts.

Homogeneous Catalysis in Organic Transformations

Metal complexes of this compound are expected to be effective as homogeneous catalysts in a variety of organic transformations. rsc.org The metal center, held in a specific coordination environment by the ligand, can act as a Lewis acid or participate in redox cycles to facilitate chemical reactions.

For instance, palladium complexes of related 1,8-naphthyridine-functionalized ligands have been investigated for their catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org Ruthenium complexes containing 1,8-naphthyridine derivatives have also shown promise as catalysts in reactions involving silanes. researchgate.net It is conceivable that analogous complexes of this compound could exhibit similar or enhanced catalytic performance in these and other cross-coupling reactions, as well as in hydrogenation and oxidation processes.

Table 2: Potential Homogeneous Catalytic Applications

| Reaction Type | Metal Center | Potential Role of the Ligand |

| Cross-Coupling Reactions | Pd, Ni | Stabilizes the active catalytic species and influences selectivity. |

| Hydrogenation | Ru, Rh | Modulates the electronic properties of the metal center to facilitate H₂ activation. |

| Oxidation | Mn, Fe | Prevents catalyst deactivation and controls the reaction pathway. |

Heterogeneous Catalysis and Supported Catalysts

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts. The carboxylic acid functionality provides a convenient anchor for grafting the complex onto materials such as silica, alumina, or polymers.

These supported catalysts would combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and potential for reuse. This approach is particularly attractive for large-scale industrial processes where catalyst recovery and longevity are critical economic factors. The development of such supported catalysts based on this compound metal complexes represents a promising avenue for future research in sustainable chemistry.

Regio- and Stereoselective Catalysis with this compound Complexes: A Review of Current Research

Detailed investigations into the applications of metal complexes derived from this compound in the field of regio- and stereoselective catalysis have revealed a notable scarcity of documented research. Extensive searches of scholarly articles and chemical databases did not yield specific examples or detailed studies focusing on the catalytic activities of this particular ligand in controlling the regioselectivity or stereoselectivity of chemical reactions.

While the broader family of 1,8-naphthyridine-containing ligands has seen application in various catalytic processes, including some instances of asymmetric catalysis, the specific derivative this compound appears to be an under-investigated molecule in this context. The unique structural features of this ligand, which combines a bidentate naphthyridine unit with a benzoic acid moiety, theoretically offer potential for creating a well-defined chiral environment around a metal center, which is a key requirement for stereoselective catalysis. The nitrogen atoms of the naphthyridine ring can coordinate to a metal, while the carboxylic acid group could act as an ancillary ligand or a proton-responsive site, potentially influencing catalyst-substrate interactions.

However, at present, there is no available scientific literature that substantiates this potential with experimental data. Research in asymmetric catalysis often explores a vast array of ligands, and it is possible that this compound has not yet been systematically evaluated or that the results of such studies have not been published.

Consequently, a detailed discussion on its role in regio- and stereoselective catalysis, including data tables of research findings, cannot be provided. The scientific community has yet to report on the successful application of its metal complexes in catalytic reactions where control of regio- or stereochemistry is a primary objective. Further research would be necessary to explore the catalytic potential of this specific ligand and its corresponding metal complexes.

Supramolecular Chemistry and Self Assembly of 2 1,8 Naphthyridin 2 Yl Benzoic Acid

Design Principles for Supramolecular Recognition

The design of supramolecular assemblies relies on the principle of molecular recognition, where molecules with complementary shapes and functionalities interact in a predictable manner. In the case of 2-(1,8-Naphthyridin-2-yl)benzoic acid, the design for supramolecular recognition is centered around the interplay between the carboxylic acid group and the 1,8-naphthyridine (B1210474) ring system.

The carboxylic acid group is a well-known hydrogen bond donor and acceptor, capable of forming robust dimers. The 1,8-naphthyridine unit, with its two nitrogen atoms, presents strong hydrogen bond acceptor sites. The strategic placement of these functional groups on the benzoic acid and naphthyridine rings dictates the geometry of the resulting supramolecular structures. The rigidity of the aromatic backbone ensures that the interaction sites are held in a relatively fixed orientation, allowing for the formation of well-defined assemblies.

Role of Hydrogen Bonding in Solid-State and Solution Assemblies

Hydrogen bonding is a critical directional interaction in the self-assembly of this compound, influencing its structure in both the solid state and in solution.

A prevalent supramolecular synthon involving carboxylic acids is the formation of cyclic dimers through a pair of O-H···O hydrogen bonds. This interaction is highly predictable and is a dominant feature in the crystal structures of many benzoic acid derivatives. In the context of this compound, this dimerization can lead to the formation of discrete dimeric units, which can then be further organized by other intermolecular forces.

| Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers | |

| Interaction | O-H···O |

| Typical Distance (Å) | 2.6 - 2.7 |

| **Typical Angle (°) ** | 170 - 180 |

Note: Data is based on typical values for benzoic acid derivatives.

The nitrogen atoms of the 1,8-naphthyridine ring are strong hydrogen bond acceptors. This allows for the formation of hydrogen bonds with the carboxylic acid proton, creating a robust and directional interaction. This interaction often leads to the formation of chain or sheet-like structures in the solid state. The geometry of the 1,8-naphthyridine ring, with its two nitrogen atoms in close proximity, can also lead to more complex hydrogen bonding patterns.

The presence of two nitrogen atoms on the 1,8-naphthyridine ring allows for the possibility of bifurcated hydrogen bonds, where the carboxylic acid proton interacts with both nitrogen atoms simultaneously. While less common than simple hydrogen bonds, these interactions can play a role in stabilizing specific conformations and packing arrangements in the crystal lattice.

Intermolecular Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, the interplay of hydrogen bonding and π-π stacking interactions is key to its crystal engineering.

| Typical Parameters for π-π Stacking Interactions | |

| Interaction Type | Parallel-displaced or T-shaped |

| Centroid-to-Centroid Distance (Å) | 3.3 - 3.8 |

| Interplanar Angle (°) | 0 - 30 |

Note: Data is based on typical values for aromatic systems.

Halogen Bonding and Other Noncovalent Interactions

While hydrogen bonding is a primary interaction for this molecule, the nitrogen atoms of the 1,8-naphthyridine ring also serve as potent halogen bond acceptors. Halogen bonding is a highly directional, noncovalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, such as the lone pair of a nitrogen atom.

Research on analogous systems has demonstrated the effectiveness of the 1,8-naphthyridine scaffold in directing supramolecular assembly through halogen bonds. For instance, the cocrystal of 2,2′-bi(1,8-naphthyridine) with 1,2-diiodotetrafluorobenzene showcases the formation of unique, enantiomeric double helices driven by strong, bifurcated C–I···N halogen bonds. acs.org In this structure, the iodine atoms of the diiodotetrafluorobenzene act as powerful halogen bond donors to the nitrogen atoms of the naphthyridine units. Computational studies have confirmed that these bifurcated iodine bonds are significantly stronger than their bromine or chlorine counterparts, providing the necessary energetic driving force to organize the molecules into a complex helical arrangement. acs.org This highlights the potential of the nitrogen atoms in this compound to engage in similar strong and directional interactions with halogen bond donors, leading to predictable and well-defined solid-state structures.

Formation of Cocrystals and Multi-Component Solids

Cocrystallization, the process of forming a crystalline solid from two or more neutral molecular components, is a central technique in crystal engineering. The dual functional sites of this compound—the carboxylic acid group and the naphthyridine unit—make it an excellent component for designing cocrystals. The carboxylic acid can form robust hydrogen bonds with complementary functional groups (e.g., pyridines, amides), while the naphthyridine nitrogens can interact with hydrogen or halogen bond donors.

The Cambridge Structural Database (CSD) includes examples of cocrystals formed with 1,8-naphthyridine ligands, confirming their utility as building blocks in multi-component solids. One such example is a cocrystal formed between a 1,8-naphthyridine ligand and (4-fluorophenyl)boronic acid. rsc.org The formation of this cocrystal underscores the reliability of the N-heterocyclic moiety as a synthon for engaging with acidic co-formers. In the case of this compound, it could form cocrystals with a variety of guest molecules, as detailed in the table below.

| Potential Co-former Class | Expected Primary Interaction | Resulting Supramolecular Synthon |

|---|---|---|

| Other Carboxylic Acids | Hydrogen Bonding | Acid···Acid Homodimer or Acid···Naphthyridine Heterosynthon |

| Pyridine (B92270) Derivatives | Hydrogen Bonding | Acid···Pyridine Heterosynthon |

| Amides | Hydrogen Bonding | Acid···Amide Heterosynthon |

| Halogenated Molecules (e.g., DITFB) | Halogen Bonding | Naphthyridine···Halogen Interaction |

Self-Assembly Processes in Solution and at Interfaces

In solution, this compound is expected to undergo self-assembly driven by a combination of noncovalent interactions. Studies on benzoic acid itself show that it forms hydrogen-bonded dimers in solution, which can further stack into larger tetramers through aromatic π-π interactions. figshare.comresearchgate.net The presence of the extended aromatic system of the naphthyridine ring in the title compound would likely enhance these π-π stacking interactions.

Furthermore, the interplay between the intramolecular hydrogen bond (between the carboxylic acid OH and a naphthyridine nitrogen) and intermolecular hydrogen bonds would be highly dependent on the solvent environment. acs.orgnih.gov In nonpolar solvents, intramolecular bonding may dominate, leading to the formation of discrete, soluble units. In more polar or hydrogen-bond-competing solvents, intermolecular acid-acid or acid-naphthyridine hydrogen bonds could lead to the formation of larger aggregates, such as chains or sheets. At liquid/solid interfaces, molecules with similar functionalities have been shown to form highly ordered two-dimensional structures, such as honeycomb or row-like patterns, observable via scanning tunneling microscopy. nih.gov The specific pattern is dictated by the balance of intermolecular forces and interactions with the substrate and solvent.

Applications in Supramolecular Materials Science (excluding biological polymers)

The predictable self-assembly and robust noncovalent interactions of building blocks like this compound are foundational to the development of advanced supramolecular materials.

Design of Organic Frameworks

Nitrogen-containing heterocyclic carboxylic acids are a vital class of ligands for the construction of metal-organic frameworks (MOFs). acs.org MOFs are crystalline, porous materials built from metal ions or clusters linked together by organic molecules. The 1,8-naphthyridine moiety is an excellent chelating agent for metal ions, while the carboxylate group can bridge between metal centers to build up a porous framework.

While MOFs constructed specifically from this compound are not yet reported, the principles are well-established. The geometric constraints of the ligand, particularly the angle between the chelating site and the carboxylate, would direct the topology of the resulting framework. Research on related systems has shown that while simple pyridine-dicarboxylate ligands can sometimes lead to dense, non-porous phases, incorporating them into larger, more complex linkers can successfully produce porous, isoreticular frameworks analogous to well-known MOF structures. nih.gov This demonstrates the potential of using carefully designed N-heterocyclic ligands like the title compound to create novel MOFs with tailored pore sizes and chemical functionalities for applications in gas storage or catalysis.

Development of Responsive Supramolecular Architectures

Supramolecular architectures that can change their structure or properties in response to external stimuli (e.g., light, heat, chemical guests) are of great interest for sensors, switches, and smart materials. The 1,8-naphthyridine scaffold can be integrated into such responsive systems.

For example, studies on vinyl-1,8-naphthyridine derivatives have shown that these molecules can undergo photoinduced isomerization upon irradiation with UV light. When these ligands are coordinated to copper(I) ions, the resulting complexes also display this photoswitching behavior. This demonstrates that the 1,8-naphthyridine unit is a robust platform that can be functionalized with photoactive groups to create light-responsive materials. Incorporating a photoresponsive element into a molecule like this compound could allow for external control over its self-assembly processes, enabling the reversible formation or disruption of supramolecular gels, frameworks, or liquid crystals.

Theoretical and Computational Investigations of 2 1,8 Naphthyridin 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods, primarily based on density functional theory (DFT), provide insights into molecular structure and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule, including key parameters like bond lengths, bond angles, and dihedral angles. For a molecule like 2-(1,8-naphthyridin-2-yl)benzoic acid, which has rotational freedom around the bond connecting the naphthyridine and benzoic acid rings, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the most energetically favorable ones.

Electronic Structure Characterization (HOMO-LUMO, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net

Prediction of Vibrational Spectra (Infrared and Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. ijtsrd.com These calculations are valuable for assigning vibrational modes to specific functional groups and motions within the molecule. ijtsrd.comresearchgate.net By comparing the calculated spectra with experimental data, the accuracy of the computational model and the molecular structure can be validated. researchgate.net

Analysis of Intermolecular Interactions

The interactions between molecules are crucial for understanding the properties of materials in the solid state and in solution. Computational methods provide powerful tools to analyze these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Hydrogen Bonds

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a system to characterize chemical bonding, including hydrogen bonds. researchgate.netsemanticscholar.org By analyzing the topological properties of the electron density at bond critical points (BCPs), QTAIM can provide quantitative information about the strength and nature of these interactions. researchgate.netresearchgate.net For a molecule like this compound, QTAIM could be used to characterize any intramolecular hydrogen bonds, for instance, between the carboxylic acid group and a nitrogen atom on the naphthyridine ring.

Noncovalent Interaction (NCI) Plot Analysis

The Noncovalent Interaction (NCI) plot is a visualization technique that reveals the presence and nature of non-covalent interactions in a molecule or between molecules. researchgate.net It is based on the electron density and its derivatives. The resulting plots show surfaces that correspond to different types of interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, which are typically color-coded to indicate their strength. researchgate.net This method provides a qualitative and intuitive picture of the non-covalent interaction landscape within and between molecules.

Reaction Mechanism Modeling

The identification of transition states (TS) is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure reveals the precise geometry of the molecular arrangement during bond formation or cleavage. chemguide.co.uk For a palladium-catalyzed cross-coupling reaction, the key synthetic steps that are typically modeled include oxidative addition, transmetalation, and reductive elimination. acs.org

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of 2-chloro-1,8-naphthyridine to Pd(0) catalyst. | 15.5 |

| Transmetalation | Transfer of the benzoyl group from boron to the Pd center. | 18.2 |

| Reductive Elimination | Formation of the final C-C bond and regeneration of the Pd(0) catalyst. | 12.8 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of systems at the atomic level, offering insights that are often inaccessible through experimental techniques alone. nih.govmonash.edu

The behavior of this compound in a solvent is critical for understanding its reactivity, solubility, and potential for self-assembly. MD simulations can model the interactions between the solute molecule and various solvents. chemrxiv.org By placing the molecule in a simulation box filled with solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) and simulating their movements, one can analyze solvation shells, hydrogen bonding networks, and conformational preferences. monash.edu

For this compound, simulations would likely show strong hydrogen bonding interactions between the carboxylic acid group and protic solvents like water. The polar 1,8-naphthyridine (B1210474) moiety would also contribute to favorable interactions with polar solvents. The simulations can be analyzed to determine metrics like the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute, providing a picture of the local solvent structure. chemrxiv.org

The structure of this compound, featuring both hydrogen bond donors/acceptors and aromatic rings, suggests a propensity for self-assembly into larger, ordered supramolecular structures. acs.orgnih.gov Naphthyridine-based molecules are known to form helical structures and other complex assemblies. acs.org MD simulations can be used to investigate the dynamics of these self-assembly processes.

Starting from a random distribution of molecules in a simulation box, MD can track their aggregation over time. These simulations can reveal the preferred modes of interaction, such as π-π stacking between the aromatic naphthyridine and phenyl rings and hydrogen bonding between the carboxylic acid groups to form dimers. By analyzing the simulation trajectories, researchers can understand the step-by-step mechanism of how monomers assemble into stable oligomers or larger aggregates, providing insights into the forces driving the formation of these materials. nih.gov

Ligand-Metal Interaction Modeling and Electronic Structure of Complexes

The 1,8-naphthyridine unit is a well-known chelating agent in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. acs.orgnih.gov The addition of the benzoic acid group provides another potential coordination site through the carboxylate oxygen atoms. This makes this compound a versatile ligand for forming metal complexes. nih.gov

Computational modeling, particularly using DFT, is instrumental in predicting and understanding the nature of the ligand-metal interaction. researchgate.net Calculations can determine the preferred coordination geometry of the metal complexes (e.g., tetrahedral, square planar, or octahedral), the strength of the metal-ligand bonds, and the electronic structure of the resulting complex. libretexts.orgcolorado.edu For example, modeling the interaction with transition metals like copper(I) or silver(I) can predict the bite angle of the chelating ligand and the resulting C-metal bond distances. acs.org

The electronic structure of these complexes is described by molecular orbital (MO) theory. libretexts.org DFT calculations can provide detailed information about the composition and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This analysis reveals the nature of the metal-ligand bonding, distinguishing between σ-donation from the ligand to the metal and potential π-backbonding from the metal to the ligand. The calculations also allow for the prediction of electronic transitions, such as d-d transitions within the metal center or charge-transfer transitions between the metal and the ligand (MLCT or LMCT), which are crucial for understanding the photophysical properties of the complexes. libretexts.orgresearchgate.net

| Property | Description | Calculated Value |

|---|---|---|

| Coordination Geometry | Predicted arrangement of the ligand around the metal center. | Distorted Tetrahedral |

| Metal-Nitrogen Bond Length | Average distance between the metal ion and the naphthyridine nitrogen atoms. | 2.05 Å |

| Metal-Oxygen Bond Length | Average distance between the metal ion and the carboxylate oxygen atoms. | 1.98 Å |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 3.1 eV |

| Nature of LUMO | Primary character of the lowest unoccupied molecular orbital. | Ligand-centered (π*) |

| Nature of HOMO | Primary character of the highest occupied molecular orbital. | Metal-centered (d-orbital) |

Advanced Spectroscopic and Structural Characterization of 2 1,8 Naphthyridin 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. In 2-(1,8-Naphthyridin-2-yl)benzoic acid, distinct signals are expected for the protons on the naphthyridine ring, the benzoic acid ring, and the carboxylic acid group.

The protons on the 1,8-naphthyridine (B1210474) ring are typically observed in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atoms, these protons are generally deshielded and appear at lower fields. The protons on the benzoic acid moiety would also resonate in the aromatic region, with their chemical shifts influenced by the substitution pattern. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very low field (δ 10-13 ppm), a characteristic feature confirming its presence. docbrown.info

The splitting patterns (multiplicities) of the signals, governed by spin-spin coupling with neighboring protons, are crucial for assigning each signal to a specific proton. For instance, protons on adjacent carbons will split each other's signals into doublets, triplets, or more complex multiplets, allowing for the mapping of proton connectivity.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

Below is an illustrative table of expected chemical shifts (δ) and multiplicities for the protons of this compound, based on analogous structures.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | s (broad) |

| Naphthyridine H-3 | 7.5 - 7.8 | d |

| Naphthyridine H-4 | 8.2 - 8.5 | d |

| Naphthyridine H-5 | 7.6 - 7.9 | dd |

| Naphthyridine H-6 | 7.2 - 7.5 | dd |

| Naphthyridine H-7 | 8.8 - 9.1 | dd |

| Benzoic Acid H-3' | 7.9 - 8.2 | d |

| Benzoic Acid H-4' | 7.4 - 7.7 | t |

| Benzoic Acid H-5' | 7.5 - 7.8 | t |

| Benzoic Acid H-6' | 8.0 - 8.3 | d |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets. Values are predictive and for illustrative purposes.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons of both ring systems, and the quaternary carbons at the ring junctions and points of substitution.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 165-175 ppm. The aromatic carbons of the naphthyridine and benzoic acid rings resonate between δ 120-160 ppm. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms in the naphthyridine ring and the carboxylic acid group on the benzoic acid ring. Carbons directly attached to nitrogen atoms or the carboxylic acid group are generally more deshielded.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

This table presents the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 168 - 175 |

| Naphthyridine C-2 | 155 - 160 |

| Naphthyridine C-3 | 120 - 125 |

| Naphthyridine C-4 | 138 - 142 |

| Naphthyridine C-4a | 145 - 150 |

| Naphthyridine C-5 | 122 - 127 |

| Naphthyridine C-6 | 128 - 133 |

| Naphthyridine C-7 | 150 - 155 |

| Naphthyridine C-8 | 158 - 162 |

| Naphthyridine C-8a | 148 - 152 |

| Benzoic Acid C-1' | 130 - 135 |

| Benzoic Acid C-2' | 135 - 140 |

| Benzoic Acid C-3' | 128 - 132 |

| Benzoic Acid C-4' | 130 - 134 |

| Benzoic Acid C-5' | 127 - 131 |

| Benzoic Acid C-6' | 129 - 133 |

Values are predictive and for illustrative purposes.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. libretexts.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from adjacent protons, allowing for the tracing of the proton framework within the naphthyridine and benzoic acid rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively assigning the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for confirming the connectivity between the naphthyridine and benzoic acid rings. For example, correlations would be expected between protons on one ring and carbons on the other, near the linkage point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm the spatial arrangement of the two ring systems relative to each other.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native, solid form. researchgate.net It is particularly useful for studying polymorphism (the existence of different crystalline forms) and for probing intermolecular interactions, such as hydrogen bonding. nih.govosti.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline packing arrangements would result in distinct ssNMR spectra, particularly in the ¹³C signals, allowing for the identification and characterization of different solid forms. researchgate.net

Characterize Hydrogen Bonding: The carboxylic acid group is expected to form strong hydrogen bonds in the solid state, either with another carboxylic acid group (forming a dimer) or with the nitrogen atoms of the naphthyridine ring. ssNMR is highly sensitive to the local environment and can provide detailed information on the nature and strength of these crucial intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and structural features. mdpi.com

For this compound, key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid group. docbrown.infocore.ac.uk

C=N and C=C Stretches: A series of medium to strong bands in the 1450-1620 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic naphthyridine and benzene (B151609) rings.

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region is expected for the C-O stretching vibration of the carboxylic acid. nih.gov

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings typically appear as strong bands in the 690-900 cm⁻¹ region, and their exact positions can give clues about the substitution pattern. docbrown.info

Interactive Data Table: Expected FT-IR Absorption Bands

This table summarizes the principal FT-IR absorption bands expected for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| Aromatic C=C/C=N Stretches | 1450 - 1620 | Medium-Strong |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend | 900 - 960 | Medium, Broad |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Strong |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are sensitive to its structure, bonding, and symmetry. While a specific Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from the analysis of its constituent parts: the 1,8-naphthyridine ring, the benzene ring, and the carboxylic acid group.

The Raman spectrum would be characterized by a series of distinct bands corresponding to stretching and bending vibrations. Key vibrational modes anticipated for this molecule include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on both the naphthyridine and benzene rings are expected to appear in the 3000-3100 cm⁻¹ region.

Carboxylic Acid O-H Stretching: A broad band, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer, is expected in the 2500-3300 cm⁻¹ range.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong and characteristic Raman band, typically observed between 1650 and 1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene and naphthyridine rings, as well as the carbon-nitrogen bonds in the naphthyridine ring, will produce a series of bands in the 1400-1650 cm⁻¹ region. These are often intense and are diagnostic for aromatic systems.

In-plane and Out-of-plane Bending: A complex fingerprint region below 1400 cm⁻¹ will contain numerous bands corresponding to C-H in-plane and out-of-plane bending, as well as ring deformation modes of both the naphthyridine and benzene rings.

Computational studies on similar molecules, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have utilized Density Functional Theory (DFT) to predict vibrational frequencies, which show good agreement with experimental data. mdpi.com A similar theoretical approach for this compound would be invaluable in assigning the specific vibrational modes observed in an experimental Raman spectrum.

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3000-3100 | Naphthyridine and Benzene Rings |

| Carboxylic O-H Stretch | 2500-3300 | Carboxylic Acid |

| Carbonyl C=O Stretch | 1650-1750 | Carboxylic Acid |

| Aromatic C=C/C=N Stretch | 1400-1650 | Naphthyridine and Benzene Rings |

| Ring Breathing/Deformation | 800-1200 | Naphthyridine and Benzene Rings |

| C-H Out-of-plane Bend | 700-900 | Naphthyridine and Benzene Rings |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For this compound (C₁₅H₁₀N₂O₂), the molecular weight is 250.25 g/mol . The molecular ion peak ([M]⁺) would therefore be expected at an m/z of 250.

The fragmentation of this molecule under electron ionization would likely proceed through several predictable pathways, guided by the stability of the resulting fragments. Key fragmentation steps could include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 233, corresponding to the acylium ion [M-17]⁺.

Loss of a carboxyl group (•COOH): Decarboxylation is a common fragmentation pathway for benzoic acids, leading to a fragment at m/z 205, corresponding to the [M-45]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion could lose CO to form a fragment at m/z 205.

Cleavage of the bond between the two ring systems: This could lead to fragments corresponding to the naphthyridinyl cation and the benzoic acid radical, or vice versa, depending on charge stabilization.

The fragmentation pattern of benzoic acid itself is well-understood, with prominent peaks at m/z 122 (molecular ion), 105 ([M-OH]⁺), and 77 ([C₆H₅]⁺). docbrown.info This provides a basis for interpreting the fragmentation of the more complex this compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 250 | [C₁₅H₁₀N₂O₂]⁺ (Molecular Ion) | - |

| 233 | [C₁₅H₉N₂O]⁺ | •OH |

| 205 | [C₁₄H₉N₂]⁺ | •COOH or (•OH + CO) |

| 129 | [C₈H₅N₂]⁺ | C₇H₅O₂• |

| 121 | [C₇H₅O₂]⁺ | C₈H₅N₂• |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar molecules, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, provide valuable insights into the likely structural features. nih.gov

For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the crystal structure reveals a non-planar molecule with a significant dihedral angle between the benzimidazole (B57391) and benzene rings. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including O—H⋯N and C—H⋯O interactions, as well as π–π stacking. nih.gov

Table 3: Anticipated Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this complexity |

| Space Group | e.g., P2₁/c, P-1 | Based on common non-centrosymmetric space groups |

| Z (molecules per unit cell) | 2, 4, or 8 | Typical for organic crystals |

| Hydrogen Bonding | O-H···N, C-H···O | Presence of carboxylic acid and naphthyridine nitrogen |

| Other Interactions | π-π stacking | Aromatic nature of the ring systems |

Powder X-ray Diffraction for Polymorphism and Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It provides a unique "fingerprint" for a given crystalline phase and is particularly useful for identifying polymorphism, which is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com

A PXRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles, corresponding to the various crystal lattice planes. The positions and relative intensities of these peaks are characteristic of the compound's crystal structure.

This technique would be crucial for:

Phase Identification: Confirming the identity and purity of a synthesized batch of the compound by comparing its PXRD pattern to a reference pattern.

Polymorphism Screening: Different polymorphs of a compound will exhibit distinct PXRD patterns. By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures), PXRD can be used to identify and characterize any existing polymorphic forms.

Monitoring Solid-State Stability: PXRD can be used to detect changes in the crystalline form of the material over time or under stress, which is important for understanding its stability.

While no specific PXRD data for this compound is currently available, the technique remains a critical tool for its solid-state characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum is typically characterized by one or more absorption bands, with the wavelength of maximum absorbance (λ_max) corresponding to a specific electronic transition.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system, encompassing both the naphthyridine and benzene rings. These transitions are typically of high intensity. It is also possible that n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, could be observed, although these are generally of lower intensity.

For comparison, the related compound 2-(1,8-Naphthyridin-2-yl)phenol exhibits absorption maxima at 215, 257, and 359 nm. caymanchem.com It is anticipated that this compound would display a similar UV-Vis profile, with multiple absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted Electronic Transitions and Absorption Properties for this compound

| Wavelength Range (nm) | Type of Transition | Chromophore |

| 200-280 | π → π | Benzene and Naphthyridine Rings |

| 280-400 | π → π / n → π* | Extended conjugated system, C=O, C=N |

The study of electronic transitions through UV-Vis spectroscopy is fundamental for understanding the photophysical properties of this compound and is a key component of its comprehensive characterization.

Potential Non Biological Applications and Future Research Directions of 2 1,8 Naphthyridin 2 Yl Benzoic Acid

The unique structural framework of 2-(1,8-naphthyridin-2-yl)benzoic acid, which combines the electron-deficient and chelating properties of the 1,8-naphthyridine (B1210474) ring with the versatile functionality of the benzoic acid group, opens up a wide array of potential applications beyond the biological realm. This section explores its prospective roles in chemical sensing, advanced materials, green chemistry, and the synthesis of complex molecular architectures, highlighting promising avenues for future research.

Q & A

Q. What are the standard crystallographic methods for determining the molecular structure of 2-(1,8-Naphthyridin-2-yl)benzoic acid?

To resolve the crystal structure, single-crystal X-ray diffraction is typically employed. Data collection involves using a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Structure solution is performed via direct methods (e.g., SHELXD) or Patterson-based approaches, followed by refinement using SHELXL . For visualization and anisotropic displacement parameter analysis, software suites like WinGX and ORTEP are recommended to generate ellipsoid diagrams and validate geometric parameters . Example workflow:

Data reduction with SAINT or similar programs.

Structure solution via SHELXD.

Refinement in SHELXL (hydrogen atoms added geometrically).

Validation using CIF checkers and Mercury for packing analysis.

Q. How can researchers safely handle this compound during experimental workflows?